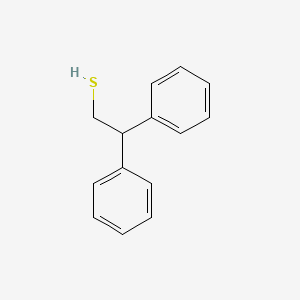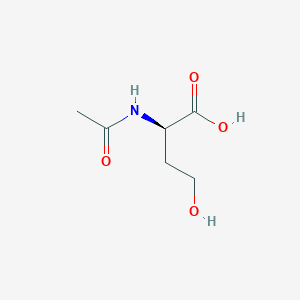
(2-Cyclopropylacetyl)-d-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclopropylacetyl)-d-valine is a compound that features a cyclopropyl group attached to the acetyl moiety of d-valine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylacetyl)-d-valine typically involves the reaction of cyclopropylacetyl chloride with d-valine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
化学反応の分析
Types of Reactions
(2-Cyclopropylacetyl)-d-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylacetyl ketones, while reduction can produce cyclopropylacetyl alcohols .
科学的研究の応用
(2-Cyclopropylacetyl)-d-valine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2-Cyclopropylacetyl)-d-valine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction may involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
類似化合物との比較
Similar Compounds
Cyclopropylacetyl chloride: A precursor in the synthesis of (2-Cyclopropylacetyl)-d-valine.
Cyclopropylamine: Shares the cyclopropyl group but differs in its functional groups.
Cyclopropylcarboxylic acid: Another compound with a cyclopropyl group, used in different chemical reactions.
Uniqueness
This compound is unique due to its combination of the cyclopropyl group with d-valine, providing distinct structural and functional properties. This uniqueness makes it valuable in various research and industrial applications .
特性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
(2R)-2-[(2-cyclopropylacetyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-6(2)9(10(13)14)11-8(12)5-7-3-4-7/h6-7,9H,3-5H2,1-2H3,(H,11,12)(H,13,14)/t9-/m1/s1 |
InChIキー |
IIWPCYHKTBORFJ-SECBINFHSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)O)NC(=O)CC1CC1 |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)CC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Azaspiro[3.5]nonan-1-one](/img/structure/B15301557.png)
![N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide](/img/structure/B15301571.png)



![4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile](/img/structure/B15301599.png)







